Sclareol

Übersicht

Beschreibung

Sclareol is a fragrant chemical compound classified as a bicyclic diterpene alcohol. It is primarily found in the plant Salvia sclarea, commonly known as clary sage. This compound is valued for its sweet, balsamic scent and is widely used in the fragrance industry. It is also recognized for its various biological activities, including anticancer, antifungal, and antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway. This pathway involves the conversion of isopentenyl diphosphate (IPP) to geranylgeranyl diphosphate (GGPP), which is then cyclized to form this compound .

Industrial Production Methods: Commercially, this compound is primarily extracted from the trichomes of clary sage flowers. The extraction process involves steam distillation followed by purification using chromatographic techniques . Additionally, biotechnological methods have been developed to produce this compound in engineered microorganisms such as the moss Physcomitrella patens .

Analyse Chemischer Reaktionen

Reaktionstypen: Sclareol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu Sclareolid oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: this compound kann unter geeigneten Bedingungen Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen.

Hauptprodukte, die gebildet werden:

Sclareolid: Wird durch die Oxidation von this compound gebildet.

Hydriertes this compound: Wird durch die Reduktion von this compound gebildet.

Wissenschaftliche Forschungsanwendungen

Sclareol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese von hochwertigen Duftstoffen wie Ambroxide verwendet.

Biologie: Zeigt antimikrobielle Aktivität und wird in Studien zu pflanzlichen Abwehrmechanismen verwendet.

Medizin: Zeigt Antikrebseigenschaften durch Induktion der Apoptose in Krebszellen. Es wird auch auf seine potenziellen neuroprotektiven Wirkungen untersucht.

Industrie: Weit verbreitet in der Duft- und Aromaindustrie aufgrund seines angenehmen Duftes und seiner fixierenden Eigenschaften

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Antikrebseigenschaften: this compound induziert die Apoptose in Krebszellen durch Aktivierung von Caspasen und Förderung der DNA-Fragmentierung. .

Antimikrobielle Eigenschaften: this compound stört die Integrität der Zellmembran von Mikroorganismen, was zum Zelltod führt.

Wirkmechanismus

Sclareol exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation. .

Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Sclareol wird oft mit anderen Labdan-Diterpenen wie diesen verglichen:

Linalylacetat: Eine weitere von Muskatellersalbei produzierte Verbindung, die in der Duftstoffindustrie eingesetzt wird.

Abienol: Ein Diterpen, das als Vorläufer für die Synthese von Ambra-Ersatzstoffen verwendet wird.

Ambroxide: Eine hochwertige Duftstoffverbindung, die aus this compound synthetisiert wird.

Einzigartigkeit von this compound: this compound ist einzigartig durch seine beiden Hydroxylgruppen und seine Fähigkeit, als vielseitiges Synthon für die Synthese verschiedener bioaktiver Verbindungen zu dienen. Seine breite Palette an biologischen Aktivitäten und Anwendungen in verschiedenen Industrien unterstreichen seine Bedeutung .

Biologische Aktivität

Sclareol, a natural diterpene alcohol derived from the essential oil of Salvia sclarea, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its anti-inflammatory, anti-tumor, and other therapeutic properties. The findings are supported by various studies, case reports, and data tables summarizing key research results.

Overview of this compound

This compound is known for its potential health benefits, including:

- Anti-inflammatory properties

- Antitumor effects

- Antimicrobial activity

- Neuroprotective effects

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through several mechanisms:

- Cytokine Inhibition : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. For instance, in IL-1β-stimulated SW982 cells, this compound reduced the expression of these cytokines, suggesting its potential in treating inflammatory diseases like rheumatoid arthritis (RA) .

- MAPK and NF-κB Pathway Modulation : Research indicates that this compound suppresses the activation of MAPK and NF-κB signaling pathways. This action contributes to its ability to reduce inflammation in models of arthritis and other inflammatory conditions .

- Lung Injury Amelioration : In a study involving LPS-induced lung injury in mice, this compound treatment led to decreased levels of inflammatory markers and improved lung function by modulating NF-κB and MAPK signaling pathways .

Antitumor Activity

This compound's anticancer properties have been explored in various cancer types:

- Small Cell Lung Carcinoma (SCLC) : this compound demonstrated significant antitumor activity against SCLC cell lines by inducing G1 phase arrest and apoptosis. In vivo studies using xenografted tumor models showed that this compound effectively reduced tumor weight and volume .

- Leukemia : Early studies indicated that this compound has anti-proliferative effects on leukemia cells with an IC50 value below 20 μg/ml after 48 hours of treatment. The compound induced cell cycle arrest and apoptosis through mechanisms involving DNA damage response pathways .

- Osteosarcoma : this compound has also shown promise against osteosarcoma, where it inhibited cell growth and induced apoptosis in affected cells .

Other Biological Activities

In addition to its anti-inflammatory and antitumor effects, this compound exhibits other notable biological activities:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens, indicating potential applications in treating infections .

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Case Study on Lung Cancer : A study involving patients with small cell lung carcinoma treated with this compound showed promising results in reducing tumor size and improving overall survival rates due to its ability to induce apoptosis in cancer cells.

- Rheumatoid Arthritis Model : In experimental models of RA, this compound treatment led to significant reductions in joint swelling and inflammatory cytokine levels, indicating its potential as a therapeutic agent for managing autoimmune diseases.

Eigenschaften

CAS-Nummer |

515-03-7 |

|---|---|

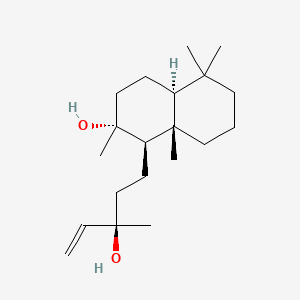

Molekularformel |

C20H36O2 |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

XVULBTBTFGYVRC-NKBYQBPKSA-N |

SMILES |

C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O |

Isomerische SMILES |

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |

Aussehen |

Solid powder |

melting_point |

Mp 105.5-106 ° 105.5-106°C |

Key on ui other cas no. |

515-03-7 |

Physikalische Beschreibung |

Pellets or Large Crystals Solid; Bitter herbaceous hay-like aroma |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.